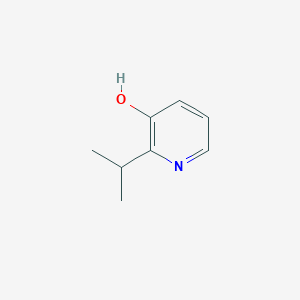

2-Isopropylpyridin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(2)8-7(10)4-3-5-9-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGIQUWUMVGKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 2-Isopropylpyridin-3-OL: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of 2-Isopropylpyridin-3-OL (CAS No. 188669-89-8). Due to the limited availability of experimental data for this specific compound, this document also presents a comparative analysis of its constituent structural analogs, 2-isopropylpyridine and 3-hydroxypyridine, to offer a predictive context for its behavior. Furthermore, this guide outlines standardized, detailed experimental protocols for the determination of key physicochemical parameters, which are essential for drug discovery and development. A general workflow for the physicochemical characterization of a novel chemical entity is also provided.

Core Physicochemical Data for this compound

Direct experimental data for this compound is scarce in publicly accessible literature. The following table summarizes the currently available information.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₈H₁₁NO | [1][2][3][4] |

| Molecular Weight | 137.18 g/mol | [1][3][4] |

| CAS Number | 188669-89-8 | [1][2][3][4] |

| Physical Form | Solid | Inferred from supplier information |

Comparative Physicochemical Data of Structural Analogs

To estimate the physicochemical properties of this compound, it is useful to examine the experimental data of its structural components: 2-isopropylpyridine and 3-hydroxypyridine. The presence of the isopropyl group is expected to increase lipophilicity and decrease the boiling point relative to 3-hydroxypyridine, while the hydroxyl group will likely increase the melting point, boiling point, and aqueous solubility, and introduce acidic/basic character compared to 2-isopropylpyridine.

| Property | 2-Isopropylpyridine | 3-Hydroxypyridine |

| CAS Number | 644-98-4[5] | 109-00-2[6][7][8][9] |

| Molecular Formula | C₈H₁₁N[10][11] | C₅H₅NO[6][7][8][9] |

| Molecular Weight | 121.18 g/mol [10][11] | 95.10 g/mol [12] |

| Physical Form | Colorless liquid[13] | Yellow to brown crystalline powder[6][7] |

| Melting Point | -141 °C[14] | 125-128 °C[6][8][9] |

| Boiling Point | 159.8 - 160 °C at 760 mmHg[14] | 280-281 °C[6][8][9] |

| Aqueous Solubility | 23,270 mg/L at 25 °C (estimated) | 32.26 - 33 g/L at 20 °C[8] |

| pKa | 5.83 at 25 °C | 4.79, 8.75 at 20 °C[8] |

| logP (o/w) | 2.206 (estimated) | 0.5[12] |

Standardized Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of a novel compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property that indicates the purity of a crystalline solid.[15][16][17][18]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[16][17]

-

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely ground using a mortar and pestle.[17] The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-3 mm.[18]

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Measurement: The sample is heated at a rapid rate initially to determine an approximate melting range.[16] The measurement is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[18]

-

Boiling Point Determination (Microscale Method)

For small quantities of a liquid, a microscale boiling point determination is a suitable technique.[19][20][21]

-

Apparatus: Small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with mineral oil or an aluminum block on a hot plate).[20]

-

Procedure:

-

Sample Preparation: A few drops of the liquid are placed into the small test tube. A capillary tube is placed inside the test tube with the open end down.[20]

-

Apparatus Setup: The test tube is attached to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. The assembly is then immersed in a heating bath.[20]

-

Measurement: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[19]

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[22][23][24][25][26]

-

Apparatus: Stoppered flasks or vials, orbital shaker with temperature control, centrifuge, analytical balance, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH) in a flask.[24][26]

-

Equilibration: The flasks are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[22][26]

-

Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution.[22]

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC-UV). A calibration curve is prepared using standard solutions of known concentrations.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[27][28][29][30][31][32]

-

Apparatus: pH meter with a combination pH electrode, automated titrator or a burette, magnetic stirrer and stir bar, and a temperature-controlled reaction vessel.[30]

-

Procedure:

-

Solution Preparation: A known concentration of the compound (e.g., 1 mM) is dissolved in a suitable solvent, often a mixture of water and a co-solvent if solubility is low. An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[27][31] The solution is purged with nitrogen to remove dissolved carbon dioxide.[27]

-

Calibration: The pH meter is calibrated using at least two standard buffers (e.g., pH 4, 7, and 10).[27][31]

-

Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[27][31]

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve. For a monoprotic acid, the pKa is the pH at which half of the compound has been neutralized. The first derivative of the titration curve can be used to accurately locate the equivalence point(s).[30]

-

logP Determination (Reverse-Phase HPLC Method)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity and can be efficiently estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[28][33][34][35]

-

Apparatus: An HPLC system equipped with a pump, autosampler, column oven, a C18 reverse-phase column, and a UV detector.

-

Procedure:

-

Reference Compounds: A series of reference compounds with known logP values that span the expected range of the test compound are selected.[33]

-

Chromatographic Conditions: An isocratic mobile phase, typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile), is used. The column is maintained at a constant temperature.

-

Calibration Curve: The reference compounds are injected into the HPLC system, and their retention times (t_R) are measured. The capacity factor (k) for each reference compound is calculated using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values of the reference compounds.[28]

-

Sample Analysis: The test compound is injected under the identical chromatographic conditions, and its retention time and capacity factor are determined.

-

logP Calculation: The logP of the test compound is calculated by interpolating its log k value onto the calibration curve.[28]

-

Visualized Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.

Conclusion

References

- 1. 188669-89-8|this compound|BLD Pharm [bldpharm.com]

- 2. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]

- 3. AB455299 | CAS 188669-89-8 – abcr Gute Chemie [abcr.com]

- 4. doronscientific.com [doronscientific.com]

- 5. chembk.com [chembk.com]

- 6. innospk.com [innospk.com]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-isopropyl pyridine, 644-98-4 [thegoodscentscompany.com]

- 14. Page loading... [wap.guidechem.com]

- 15. mt.com [mt.com]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. thinksrs.com [thinksrs.com]

- 18. jk-sci.com [jk-sci.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. chymist.com [chymist.com]

- 21. chemtips.wordpress.com [chemtips.wordpress.com]

- 22. enamine.net [enamine.net]

- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dissolutiontech.com [dissolutiontech.com]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 29. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 30. asdlib.org [asdlib.org]

- 31. dergipark.org.tr [dergipark.org.tr]

- 32. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ecetoc.org [ecetoc.org]

- 34. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 35. agilent.com [agilent.com]

Spectroscopic Analysis of Pyridine Derivatives: An Illustrative Technical Guide Based on 2-Amino-3-hydroxypyridine and 2-Isopropylaniline

Introduction

Spectroscopic analysis is fundamental in the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and molecular weight. This guide provides an in-depth look at the expected spectroscopic data for a compound like 2-Isopropylpyridin-3-ol by examining the spectra of its constituent parts.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data for the two illustrative compounds.

2-Amino-3-hydroxypyridine

This compound serves as a proxy for the 3-hydroxypyridine core.

Table 1: 1H NMR Data for 2-Amino-3-hydroxypyridine [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.15 | d | Pyridine Ring H |

| ~7.29 | dd | Pyridine Ring H |

| ~7.33 | d | Pyridine Ring H |

| (Varies) | br s | -OH, -NH2 |

Solvent: DMSO-d6

Table 2: 13C NMR Data for 2-Amino-3-hydroxypyridine [2]

| Chemical Shift (ppm) | Assignment |

| (Data not fully available in searched documents) | Pyridine Ring C's |

Table 3: IR Spectroscopy Data for 2-Amino-3-hydroxypyridine [3][4]

| Wavenumber (cm-1) | Intensity | Assignment |

| 3400-3200 | Broad | O-H, N-H stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1600, ~1480 | Strong | C=C, C=N stretching (ring) |

| ~1250 | Strong | C-O stretching |

| ~1200 | Strong | C-N stretching |

Table 4: Mass Spectrometry Data for 2-Amino-3-hydroxypyridine [3][5]

| m/z Value | Relative Intensity | Assignment |

| 110 | High | [M]+ |

| 82 | Medium | [M-CO]+ or [M-HCN]+ |

| 55 | Medium | Further fragmentation |

2-Isopropylaniline

This compound provides insight into the signals expected from the isopropyl group attached to an aromatic ring.

Table 5: 1H NMR Data for 2-Isopropylaniline [6]

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

| 7.13 | m | 1H | - | Aromatic H |

| 7.02 | m | 1H | - | Aromatic H |

| 6.75 | m | 1H | - | Aromatic H |

| 6.66 | m | 1H | - | Aromatic H |

| 3.60 | br s | 2H | - | -NH2 |

| 2.87 | septet | 1H | ~6.9 | -CH(CH3)2 |

| 1.25 | d | 6H | ~6.9 | -CH(CH3)2 |

Solvent: CDCl3

Table 6: 13C NMR Data for 2-Isopropylaniline [7]

| Chemical Shift (ppm) | Assignment |

| 143.9 | Aromatic C-NH2 |

| 133.1 | Aromatic C-isopropyl |

| 126.5 | Aromatic CH |

| 125.9 | Aromatic CH |

| 118.4 | Aromatic CH |

| 115.1 | Aromatic CH |

| 27.8 | -CH(CH3)2 |

| 22.4 | -CH(CH3)2 |

Table 7: IR Spectroscopy Data for 2-Isopropylaniline [8][9]

| Wavenumber (cm-1) | Intensity | Assignment |

| 3450, 3360 | Medium | N-H stretching (asymmetric & symmetric) |

| ~3050 | Medium | Aromatic C-H stretching |

| 2960, 2870 | Strong | Aliphatic C-H stretching |

| ~1620, ~1500 | Strong | Aromatic C=C stretching |

| ~1385, ~1365 | Medium | C-H bending (isopropyl gem-dimethyl) |

Table 8: Mass Spectrometry Data for 2-Isopropylaniline [10]

| m/z Value | Relative Intensity | Assignment |

| 135 | High | [M]+ |

| 120 | Very High (Base Peak) | [M-CH3]+ |

| 93 | Medium | [M-C3H6]+ (McLafferty rearrangement) |

| 77 | Medium | [C6H5]+ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6). The solution is then filtered into a 5 mm NMR tube.[11] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[12]

-

1H NMR Spectroscopy: The spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

-

13C NMR Spectroscopy: The spectrum is typically acquired on the same instrument as the 1H NMR. Due to the low natural abundance of 13C, a greater number of scans is required.[13] Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): For a solid sample, a few milligrams are dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.[14]

-

Sample Preparation (Liquid Film): For a liquid sample, a single drop is placed between two salt plates to create a thin capillary film.

-

Data Acquisition: The prepared sample is placed in the spectrometer. An FT-IR instrument is commonly used, which acquires an interferogram that is then mathematically converted to a spectrum via a Fourier transform.[15] A background spectrum of the empty sample holder (or salt plates) is recorded and automatically subtracted from the sample spectrum. The typical spectral range is 4000-400 cm-1.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI): A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum. The most abundant ion is designated as the base peak with a relative intensity of 100%.[16]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel organic compound.

References

- 1. 2-Amino-3-hydroxypyridine(16867-03-1) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-3-hydroxypyridine(16867-03-1) IR Spectrum [chemicalbook.com]

- 5. 2-Amino-3-hydroxypyridine [webbook.nist.gov]

- 6. 2-ISOPROPYLANILINE(643-28-7) 1H NMR [m.chemicalbook.com]

- 7. 2-ISOPROPYLANILINE(643-28-7) 13C NMR spectrum [chemicalbook.com]

- 8. 2-ISOPROPYLANILINE(643-28-7) IR Spectrum [m.chemicalbook.com]

- 9. 2-ISOPROPYLANILINE(643-28-7) IR2 [m.chemicalbook.com]

- 10. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. web.mit.edu [web.mit.edu]

- 13. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. mse.washington.edu [mse.washington.edu]

- 16. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In Silico Prediction of 2-Isopropylpyridin-3-OL Bioactivity and Toxicity: A Technical Guide

Disclaimer: As of December 2025, public domain literature lacks specific experimental bioactivity and toxicity data for 2-Isopropylpyridin-3-OL. This document, therefore, presents a comprehensive, hypothetical in silico investigation to predict its potential biological and toxicological profiles. The methodologies outlined represent a standard computational workflow in modern drug discovery for the initial assessment of novel chemical entities.

Introduction

This guide details a systematic, multi-faceted computational approach to predict the bioactivity, pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion), and toxicity of this compound. By leveraging established predictive models and algorithms, we can generate a preliminary profile of the molecule, hypothesize potential biological targets, and anticipate possible toxicological liabilities, thereby guiding future experimental validation.

Predicted Physicochemical Properties and Drug-Likeness

The initial step in the in silico evaluation of a potential drug candidate is the assessment of its physicochemical properties, which are critical determinants of its pharmacokinetic behavior. These properties are predicted using computational models and are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

| Property | Predicted Value | Compliance with Drug-Likeness Rules |

| Physicochemical Properties | ||

| Molecular Formula | C₈H₁₁NO | - |

| Molecular Weight | 137.18 g/mol | Lipinski: Compliant (<500) |

| LogP (Octanol/Water Partition Coeff.) | 1.75 | Lipinski: Compliant (<5) |

| Topological Polar Surface Area (TPSA) | 32.99 Ų | Veber: Compliant (<140 Ų) |

| Number of Hydrogen Bond Donors | 1 | Lipinski: Compliant (<5) |

| Number of Hydrogen Bond Acceptors | 2 | Lipinski: Compliant (<10) |

| Number of Rotatable Bonds | 1 | Veber: Compliant (<10) |

| Water Solubility | Moderately Soluble | - |

| Pharmacokinetics (ADMET) | ||

| Gastrointestinal (GI) Absorption | High | Favorable |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity/toxicity |

| P-glycoprotein (P-gp) Substrate | No | Low potential for efflux |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski Rule of Five Violations | 0 | Favorable oral bioavailability predicted |

| Ghose Filter | Compliant | Favorable |

| Veber Rule | Compliant | Favorable |

| Egan Rule | Compliant | Favorable |

| Muegge Rule | Compliant | Favorable |

| Bioavailability Score | 0.55 | Good |

Table 1: Predicted Physicochemical, Pharmacokinetic, and Drug-Likeness Properties of this compound. These values are hypothetical and generated based on typical outputs from in silico prediction tools.

In Silico Bioactivity and Target Prediction

Based on the principle of chemical similarity, the potential biological targets of a novel compound can be predicted by comparing its structure to a database of known ligands with documented bioactivities.

| Predicted Target Class | Specific Predicted Targets | Plausibility based on Pyridine Scaffold |

| Kinases | Cyclin-Dependent Kinase 2 (CDK2), Janus Kinase 2 (JAK2), Mitogen-Activated Protein Kinase 14 (p38 MAPK) | High. Pyridine derivatives are well-known kinase inhibitors.[2] |

| G-Protein Coupled Receptors (GPCRs) | Dopamine D2 Receptor, Serotonin 5-HT2A Receptor | Moderate. Some pyridine analogs interact with GPCRs. |

| Enzymes | Carbonic Anhydrase II, Monoamine Oxidase B | Moderate. |

| Ion Channels | Voltage-gated potassium channels | Low to Moderate. |

Table 2: Hypothetical Bioactivity Profile and Potential Targets for this compound. The predictions are based on structural similarity to known bioactive molecules.

Given the strong prediction for kinase activity, a plausible hypothesis is that this compound may function as a kinase inhibitor. For the purpose of this guide, we will consider Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical primary target for subsequent molecular docking analysis. CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy in oncology.

In Silico Toxicity Prediction

Predicting potential toxicity early in the drug discovery process is essential to de-risk a project. Various computational models can predict a range of toxicological endpoints.

| Toxicity Endpoint | Predicted Result | Confidence | Potential Implication |

| Mutagenicity (AMES test) | Non-mutagenic | High | Low risk of carcinogenicity from DNA mutation. |

| Carcinogenicity | Non-carcinogen | Moderate | Lower long-term cancer risk. |

| Hepatotoxicity | Potential for liver toxicity | Moderate | Requires monitoring of liver function in further studies. |

| hERG I Inhibition | Low risk of inhibition | High | Low risk of drug-induced cardiotoxicity (QT prolongation). |

| Oral Rat Acute Toxicity (LD₅₀) | Class 4: 500 mg/kg | Moderate | Harmful if swallowed. |

| Skin Sensitization | Non-sensitizer | High | Low risk of allergic contact dermatitis. |

Table 3: Predicted Toxicological Profile of this compound. These predictions are hypothetical and serve to flag potential liabilities for further investigation.

Methodologies and Experimental Protocols

This section details the hypothetical protocols for the in silico experiments performed in this guide.

5.1 Physicochemical Properties, Pharmacokinetics, and Drug-Likeness Prediction

-

Software: SwissADME web server.

-

Protocol:

-

The chemical structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to SMILES (Simplified Molecular Input Line Entry System) format.

-

The SMILES string is submitted to the SwissADME web interface.

-

The server calculates a comprehensive set of descriptors including physicochemical properties (Molecular Weight, LogP, TPSA), pharmacokinetic properties (GI absorption, BBB permeation, CYP inhibition), and drug-likeness based on multiple established rules (Lipinski, Ghose, Veber, etc.).

-

The results are compiled and analyzed for compliance with typical ranges for orally bioavailable drugs.

-

5.2 Bioactivity and Target Prediction

-

Software: SwissTargetPrediction web server.

-

Protocol:

-

The SMILES string for this compound is submitted to the SwissTargetPrediction platform.

-

The tool compares the 2D and 3D similarity of the query molecule with a database of known active ligands for a wide range of protein targets.

-

A list of the most probable macromolecular targets is generated, ranked by a probability score.

-

The target list is analyzed to identify plausible target classes based on the known pharmacology of related pyridine compounds.

-

5.3 Toxicity Prediction

-

Software: ProTox-II and admetSAR web servers.

-

Protocol:

-

The SMILES string of this compound is submitted to the ProTox-II server.

-

The server predicts various toxicity endpoints, including oral toxicity (LD₅₀) and organ toxicity (e.g., hepatotoxicity), and provides a toxicity class prediction.

-

The SMILES string is also submitted to the admetSAR server.

-

This server predicts ADMET properties, including AMES mutagenicity, carcinogenicity, and hERG inhibition.

-

The results from both platforms are aggregated to form a comprehensive toxicity profile.

-

5.4 Molecular Docking

-

Software: AutoDock Vina, PyMOL, and RCSB Protein Data Bank.

-

Protocol:

-

Target Preparation: The 3D crystal structure of the hypothetical target, CDK2, is downloaded from the RCSB Protein Data Bank (e.g., PDB ID: 1HCK). The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges using AutoDock Tools.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized. Torsional degrees of freedom are defined.

-

Grid Box Generation: A grid box is defined around the active site of CDK2, encompassing the region where the native ligand binds.

-

Docking Simulation: AutoDock Vina is used to perform the molecular docking, exploring possible binding conformations of the ligand within the protein's active site. The simulation yields a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

-

Analysis: The best-scoring pose is visualized using PyMOL to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the CDK2 active site.

-

Visualizations: Workflows and Pathways

Caption: In Silico Prediction Workflow for Novel Compounds.

Caption: Simplified CDK2 Signaling Pathway and Hypothetical Inhibition.

Conclusion

This in silico assessment of this compound provides a foundational, albeit hypothetical, profile of its potential as a bioactive agent. The computational analysis predicts that the compound possesses favorable drug-like properties, with good potential for oral bioavailability and a manageable safety profile, although potential for hepatotoxicity and specific CYP450 interactions warrants caution.

The primary bioactivity is predicted to be kinase inhibition, with CDK2 identified as a plausible high-affinity target. This suggests that this compound could be investigated as a potential antiproliferative agent for cancer therapy.

It is critical to emphasize that these in silico predictions are hypothetical and require experimental validation. The next steps would involve the chemical synthesis of this compound, followed by in vitro assays to confirm its activity against the predicted kinase targets (e.g., CDK2), and cellular assays to assess its antiproliferative effects. Subsequent preclinical studies would be necessary to validate the ADMET and toxicity profiles in vivo. This guide serves as a blueprint for how computational chemistry can effectively prioritize and guide the development of new chemical entities in the absence of initial experimental data.

References

Tautomerism of 2-Isopropylpyridin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric properties of 2-isopropylpyridin-3-ol. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from the well-studied tautomerism of its parent compound, 3-hydroxypyridine, to provide a detailed understanding of its keto-enol equilibrium. This guide covers the fundamental principles of tautomerism in 3-hydroxypyridine derivatives, the influence of substituents and solvent effects, and presents relevant quantitative data from analogous systems. Detailed experimental protocols for the synthesis and spectroscopic analysis of related compounds are provided to serve as a practical reference for researchers. Visualizations of the tautomeric equilibrium and a representative experimental workflow are included to facilitate a deeper understanding of the core concepts.

Introduction to Tautomerism in 3-Hydroxypyridines

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications for the chemical and biological properties of molecules. In the context of 3-hydroxypyridine and its derivatives, such as this compound, the predominant form of tautomerism is the keto-enol equilibrium. This involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct forms: the enol (or hydroxy) form and the keto (or zwitterionic) form.

The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and the presence of other functional groups on the pyridine ring. Understanding and controlling this equilibrium is crucial in drug development, as different tautomers can exhibit distinct pharmacological profiles, including receptor binding affinities, metabolic stabilities, and toxicological properties.

The Tautomeric Equilibrium of this compound

The tautomerism of this compound involves an equilibrium between the hydroxy form (this compound) and its zwitterionic keto tautomer (2-isopropyl-3-oxopyridin-1-ium-1-ide).

Caption: Tautomeric equilibrium of this compound.

Influence of the Isopropyl Group

Solvent Effects on the Tautomeric Equilibrium

The solvent plays a critical role in determining the position of the keto-enol equilibrium. For the parent compound, 3-hydroxypyridine, the enol form is favored in the gas phase.[2] However, in polar solvents, particularly water, the zwitterionic keto form is significantly stabilized through hydrogen bonding.[2][3] This leads to a situation where both tautomers can coexist in substantial proportions in aqueous solutions.[2][3]

For this compound, a similar trend is expected. In non-polar solvents, the enol form is likely to be the major species. In polar, protic solvents like water, the equilibrium is expected to shift towards the zwitterionic keto form due to favorable interactions between the solvent and the charged centers of the zwitterion.

Quantitative Data on Tautomeric Equilibrium

Direct quantitative data for the tautomeric equilibrium of this compound is not available in the reviewed literature. However, the equilibrium constant (KT) for the parent compound, 3-hydroxypyridine, in aqueous solution provides a valuable benchmark.

Table 1: Tautomeric Equilibrium Constant for 3-Hydroxypyridine

| Compound | Solvent | Tautomeric Constant (KT = [Keto]/[Enol]) | Reference |

| 3-Hydroxypyridine | Aqueous Solution | 1.17 | [2][3] |

This value indicates that in water, the keto and enol forms of 3-hydroxypyridine exist in nearly equal proportions. It is plausible that the equilibrium constant for this compound in water would be of a similar order of magnitude, although it would be influenced by the electronic and steric effects of the isopropyl group.

Experimental Protocols

Due to the lack of a specific, detailed synthesis protocol for this compound in the searched literature, a general and representative method for the synthesis of 2-alkyl-3-hydroxypyridines is provided below. This is followed by a general protocol for the spectroscopic analysis of tautomeric equilibria.

Synthesis of 2-Alkyl-3-hydroxypyridines

A common method for the synthesis of 2-alkyl-3-hydroxypyridines involves the rearrangement of aliphatic 2-furylketones in the presence of ammonia at elevated temperatures.

Protocol: Synthesis of a 2-Alkyl-3-hydroxypyridine (General Procedure)

-

Preparation of the 2-Furylketone: The corresponding aliphatic 2-furylketone is prepared via a Friedel-Crafts acylation of furan with an appropriate acid anhydride or acyl chloride.

-

Ammonolysis and Rearrangement:

-

The 2-furylketone is placed in a high-pressure autoclave.

-

An excess of aqueous ammonia is added.

-

The autoclave is sealed and heated to a temperature in the range of 150-200 °C for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the 2-alkyl-3-hydroxypyridine.

-

Spectroscopic Determination of Tautomeric Equilibrium

UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for studying tautomeric equilibria in solution.

Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare solutions of the 2-alkyl-3-hydroxypyridine at a known concentration in various solvents of differing polarity (e.g., cyclohexane, dioxane, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

The enol and keto forms of 3-hydroxypyridine derivatives exhibit distinct absorption maxima. For 3-hydroxypyridine in cyclohexane (favoring the enol form), a peak is observed around 278 nm. In water, two additional peaks corresponding to the zwitterionic keto form appear at approximately 247 nm and 315 nm.[4]

-

By deconvoluting the overlapping spectral bands, the relative contributions of the enol and keto tautomers can be determined.

-

The tautomeric equilibrium constant (KT) can be calculated from the ratio of the integrated areas of the absorption bands corresponding to the keto and enol forms, after correcting for their respective molar absorptivities.

-

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Prepare solutions of the 2-alkyl-3-hydroxypyridine in deuterated solvents of interest (e.g., CDCl3, DMSO-d6, D2O).

-

Spectral Acquisition: Record 1H and 13C NMR spectra for each solution.

-

Data Analysis:

-

The enol and keto tautomers will give rise to distinct sets of signals in both 1H and 13C NMR spectra due to the different chemical environments of the protons and carbons in each form.

-

The ratio of the tautomers can be determined by integrating the signals corresponding to specific, well-resolved protons of the enol and keto forms.

-

The equilibrium constant (KT) is calculated from the ratio of these integrals.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the tautomerism of a 3-hydroxypyridine derivative.

Caption: Experimental workflow for tautomerism analysis.

Conclusion

The tautomerism of this compound is expected to be governed by the principles established for its parent compound, 3-hydroxypyridine. The equilibrium between the enol and the zwitterionic keto forms is highly dependent on the solvent environment, with polar solvents favoring the keto tautomer. While direct experimental data for this compound is scarce, the provided information on analogous systems and the detailed experimental protocols offer a solid foundation for researchers to design and execute studies to elucidate the specific tautomeric behavior of this molecule. A thorough understanding of this equilibrium is paramount for its potential applications in medicinal chemistry and drug development, where tautomeric forms can dictate biological activity. Further computational and experimental studies are warranted to precisely quantify the influence of the 2-isopropyl substituent on the tautomeric equilibrium of 3-hydroxypyridine.

References

- 1. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Theoretical Calculation of Molecular Orbitals for 2-Isopropylpyridin-3-ol: A Technical Guide

This guide provides a comprehensive overview of the theoretical methodologies employed in the calculation of molecular orbitals for 2-Isopropylpyridin-3-ol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the computational protocols, data presentation, and logical workflows necessary for a thorough quantum chemical analysis of this substituted pyridinol derivative.

Introduction

Substituted pyridinols are a class of heterocyclic compounds that garner significant interest in medicinal chemistry due to their diverse biological activities.[1] Understanding the electronic structure of these molecules is paramount for elucidating reaction mechanisms, predicting reactivity, and designing novel therapeutic agents. Molecular orbital (MO) theory provides a powerful framework for describing the distribution and energy of electrons within a molecule.[2][3][4] Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) theory, have become indispensable tools for these investigations.[1][5] This guide will detail the theoretical protocols for calculating the molecular orbitals of this compound, a representative member of this class.

Computational Methodologies

The theoretical calculation of molecular orbitals for this compound involves a series of computational steps, from geometry optimization to the analysis of electronic properties. The following protocols for Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are widely adopted.

Geometry Optimization

Accurate determination of the ground-state molecular geometry is a prerequisite for reliable molecular orbital calculations.[6]

Protocol:

-

Initial Structure Creation: The 3D structure of this compound is constructed using molecular modeling software.

-

Choice of Method and Basis Set:

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a common and effective choice for organic molecules.[6] The Hartree-Fock (HF) method can also be used, though it does not account for electron correlation to the same extent as DFT.[5]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[6] The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

-

-

Optimization Procedure: A geometry optimization is performed to locate the minimum energy conformation on the potential energy surface. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point is reached.

-

Frequency Analysis: A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Molecular Orbital Calculation

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the molecular orbitals and their corresponding energies.

Protocol:

-

Software Selection: Quantum chemistry software packages such as Gaussian, GAMESS, ORCA, or NWChem are utilized for these calculations.[5]

-

Calculation Type: A single-point energy calculation is carried out on the previously optimized molecular geometry.

-

Output Analysis: The output of the calculation provides a wealth of information, including:

-

The energies of all molecular orbitals.

-

The coefficients of the atomic orbitals that contribute to each molecular orbital.

-

The electron density distribution.

-

Mulliken population analysis or other charge distribution schemes.

-

Data Presentation

The quantitative data obtained from the molecular orbital calculations should be summarized in a clear and structured format to facilitate analysis and comparison.

Molecular Orbital Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity and electronic properties of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| LUMO+2 | Value | Value |

| LUMO+1 | Value | Value |

| LUMO | Value | Value |

| HOMO | Value | Value |

| HOMO-1 | Value | Value |

| HOMO-2 | Value | Value |

| HOMO-LUMO Gap | Value | Value |

Note: The values in this table are placeholders and would be populated with the results from the quantum chemical calculations.

Geometrical Parameters

The optimized bond lengths and bond angles provide insight into the molecular structure.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-C3 | Value |

| C3-O | Value | |

| O-H | Value | |

| C2-N1 | Value | |

| C2-C(isopropyl) | Value | |

| Bond Angle | C2-C3-C4 | Value |

| C2-C3-O | Value | |

| C3-O-H | Value |

Note: The values in this table are placeholders and would be populated with the results from the geometry optimization.

Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges, which can be useful in understanding the electrostatic potential of the molecule.

| Atom | Mulliken Charge (e) |

| N1 | Value |

| C2 | Value |

| C3 | Value |

| O | Value |

| H(O) | Value |

| C(isopropyl) | Value |

Note: The values in this table are placeholders and would be populated with the results from the single-point energy calculation.

Visualization of Workflow

The logical flow of a theoretical molecular orbital calculation can be visualized as follows:

Caption: Workflow for the theoretical calculation of molecular orbitals.

This comprehensive approach, combining robust computational methodologies with clear data presentation and logical workflow visualization, provides a solid foundation for the theoretical investigation of this compound and related heterocyclic compounds, ultimately aiding in the rational design of new chemical entities.

References

Potential Industrial Applications of 2-Isopropylpyridin-3-OL: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylpyridin-3-ol is a substituted pyridine derivative with significant potential as a versatile building block in various industrial applications, particularly in the pharmaceutical and specialty chemical sectors. While direct applications of this specific molecule are not yet widely commercialized, its structural features—a sterically influential isopropyl group and a reactive hydroxyl group on a pyridine core—make it an attractive intermediate for the synthesis of complex, high-value molecules. This technical guide explores the potential industrial applications, proposed synthesis, and chemical properties of this compound, providing a foundation for future research and development.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of functional molecules, from pharmaceuticals and agrochemicals to catalysts and dyes. The specific substitution pattern on the pyridine ring dictates its chemical reactivity and biological activity. This compound presents a unique combination of a bulky, lipophilic isopropyl group at the 2-position and a nucleophilic hydroxyl group at the 3-position. This arrangement can influence the molecule's steric and electronic properties, offering opportunities for selective chemical transformations and targeted biological interactions. This whitepaper will delve into the prospective applications of this promising, yet underexplored, chemical entity.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₁NO | - |

| Molecular Weight | 137.18 g/mol | - |

| CAS Number | 188669-89-8 | [1] |

| Appearance | Predicted: Off-white to yellow solid | Analogues |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| pKa (predicted) | ~5.0 (pyridinium ion), ~10.0 (hydroxyl group) | ACD/Labs Prediction |

| LogP (predicted) | 1.5 - 2.0 | ChemDraw Prediction |

Potential Industrial Applications

The primary potential for this compound lies in its utility as a chemical intermediate. The hydroxyl group can be readily derivatized, and the pyridine ring can undergo various transformations, making it a versatile starting material.

Pharmaceutical Synthesis

The most promising application of this compound is in the synthesis of active pharmaceutical ingredients (APIs). The substituted pyridine motif is prevalent in many approved drugs.

3.1.1. Intermediate for Kinase Inhibitors

Recent patent literature highlights the importance of closely related structures, such as 2-isopropyl-4-methylpyridin-3-amine, as key intermediates in the synthesis of KRAS G12C inhibitors. The KRAS protein is a critical signaling node in oncology, and its mutation is a driver in many cancers. The 2-isopropylpyridine core is likely crucial for binding to the target protein. This compound could serve as a direct precursor to the corresponding amine through a multi-step synthesis, as outlined in the experimental protocols.

Figure 1: Simplified KRAS Signaling Pathway and the Role of Inhibitors.

Agrochemicals

Pyridine-based compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could be explored for the development of new crop protection agents. The lipophilic isopropyl group may enhance membrane permeability, while the hydroxyl group provides a handle for further functionalization to modulate activity and selectivity.

Specialty Chemicals and Materials Science

The unique structure of this compound also suggests potential applications in materials science:

-

Ligands for Catalysis: The nitrogen atom of the pyridine ring can coordinate with metal centers, making it a candidate for the synthesis of novel ligands for asymmetric catalysis. The steric bulk of the isopropyl group could influence the enantioselectivity of such catalysts.

-

Monomers for Functional Polymers: The hydroxyl group allows for the incorporation of this moiety into polyesters or polyethers. The resulting polymers would feature pendant pyridine groups, which could be used for metal scavenging, as a solid-supported catalyst, or to impart specific thermal or pH-responsive properties.

Proposed Synthesis and Experimental Protocols

Currently, there is no widely published, optimized synthesis for this compound. Below is a proposed synthetic route starting from commercially available materials, along with a detailed experimental protocol.

Figure 2: Proposed Synthesis Workflow for a Pyridin-ol structure. A similar multi-step approach could be envisioned for this compound starting from a suitably substituted pyridine.

Proposed Synthesis of this compound

A plausible route could involve the construction of the substituted pyridine ring via a condensation reaction, followed by functional group manipulations.

Protocol:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: Isobutyraldehyde (0.1 mol), an appropriate enolate precursor (0.1 mol), and an ammonia source (e.g., ammonium acetate, 0.2 mol) are dissolved in a suitable solvent such as ethanol (200 mL).

-

Reaction: The mixture is heated to reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired substituted pyridine.

-

Hydroxylation: The resulting pyridine is then subjected to a hydroxylation reaction at the 3-position. This could potentially be achieved through electrophilic substitution followed by displacement, or via a directed ortho-metalation if a suitable directing group is present.

Derivatization to 2-Isopropylpyridin-3-amine

The conversion of the hydroxyl group to an amine is a key step towards its use in KRAS inhibitor synthesis.

Protocol:

-

Activation of Hydroxyl Group: this compound (1 eq) is dissolved in dichloromethane. A base such as triethylamine (1.5 eq) is added, and the solution is cooled to 0 °C. Trifluoromethanesulfonyl anhydride (1.2 eq) is added dropwise, and the reaction is stirred for 1 hour.

-

Nucleophilic Substitution: The reaction mixture is then treated with a protected ammonia equivalent, such as benzophenone imine, in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos).

-

Deprotection: The resulting imine is hydrolyzed under acidic conditions (e.g., 2M HCl) to yield 2-Isopropylpyridin-3-amine.

-

Purification: The final product is purified by extraction and crystallization or column chromatography.

Figure 3: Logical Flow for Derivatization to a Key Pharmaceutical Intermediate.

Conclusion and Future Outlook

This compound is a molecule with considerable, yet largely untapped, potential. Its utility as a precursor for high-value molecules in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies, warrants significant further investigation. The development of a scalable and cost-effective synthesis for this compound will be a critical enabler for its broader industrial adoption. Researchers in drug discovery and process chemistry are encouraged to explore the derivatization of this versatile building block to unlock new chemical space and develop novel functional molecules. Further studies into its applications in agrochemicals and materials science may also yield valuable discoveries.

References

A Technical Guide to 2-Isopropylpyridin-3-ol: Properties, Potential Applications, and Research Workflow

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isopropylpyridin-3-ol, a pyridine derivative with potential applications in medicinal chemistry and drug discovery. While specific biological data for this compound is not extensively available in public literature, this document consolidates its known chemical properties and explores the broader therapeutic relevance of the pyridin-3-ol scaffold. This guide also presents a generalized experimental workflow for the characterization of novel pyridine derivatives, offering a foundational framework for researchers entering this area of study.

Chemical Identity and Properties

This compound is a substituted pyridine compound. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 188669-89-8 | [1] |

| Molecular Formula | C₈H₁₁NO | - |

| Molecular Weight | 137.18 g/mol | - |

| Canonical SMILES | CC(C)c1cccc(O)n1 | - |

Synthesis and Manufacturing

Detailed, publicly available synthesis protocols specifically for this compound are limited. However, the synthesis of related compounds, such as 2-isopropyl-3-amino-4-methylpyridine, often involves multi-step reactions starting from readily available precursors. A general approach to synthesizing substituted pyridin-3-ols may involve the construction of the pyridine ring through condensation reactions, followed by modifications to introduce the isopropyl and hydroxyl groups. The manufacturing of a related intermediate, 2-isopropyl-4-methylpyridin-3-amine, for KRAS G12C inhibitors highlights the industrial relevance of this structural class.

Potential Biological Significance and Therapeutic Applications

While direct experimental evidence for the biological activity of this compound is not prominent in the literature, the pyridin-3-ol scaffold is a well-established pharmacophore in drug discovery. Derivatives of pyridine are known to exhibit a wide range of biological activities, making them attractive candidates for the development of novel therapeutics.

The broader class of pyridine-containing compounds has been investigated for various therapeutic applications, including but not limited to:

-

Anticancer Agents: The pyridine ring is a core component of numerous kinase inhibitors.

-

Antiviral and Antimicrobial Agents: Pyridine derivatives have shown efficacy against various viral and bacterial strains.

-

Central Nervous System (CNS) Disorders: The structural properties of pyridines allow them to cross the blood-brain barrier, making them suitable for targeting CNS disorders.

Given that the related compound, 2-isopropyl-4-methylpyridin-3-amine, serves as an intermediate in the synthesis of KRAS G12C inhibitors, it is plausible that this compound could be explored as a building block or a lead compound in the development of targeted cancer therapies.

Generalized Experimental Workflow for Characterization

For a novel compound such as this compound, a systematic experimental workflow is crucial to elucidate its biological activity and mechanism of action. The following diagram outlines a generalized approach for the initial characterization of a novel pyridine derivative.

Conceptual Signaling Pathway: Kinase Inhibition

Many pyridine derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular signaling. The following diagram illustrates a conceptual signaling pathway where a pyridine derivative acts as a kinase inhibitor, a plausible mechanism of action for a compound like this compound.

Conclusion

This compound represents a chemical entity with untapped potential in the field of drug discovery. While direct biological data is currently scarce, its structural relationship to known bioactive pyridine derivatives suggests that it warrants further investigation. The information and generalized workflows presented in this guide are intended to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. As research progresses, a more detailed understanding of the specific biological activities and mechanisms of action of this compound is anticipated.

References

Review of Substituted Pyridin-3-ols: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted pyridin-3-ols reveals a versatile scaffold with significant promise in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important class of compounds, including detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and insights into their mechanisms of action.

Substituted pyridin-3-ols are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. The pyridine ring, a common motif in many approved drugs, offers a valuable scaffold for the development of novel therapeutic agents. The hydroxyl group at the 3-position, in particular, provides a key site for modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide consolidates the current literature on substituted pyridin-3-ols, presenting key data in a structured format to facilitate research and development efforts.

Synthetic Methodologies

The synthesis of substituted pyridin-3-ols can be achieved through various synthetic routes, often tailored to the desired substitution pattern. A common and versatile approach involves the construction of the pyridine ring from acyclic precursors.

General Synthesis of Substituted Pyridin-3-ols

A widely employed method for the synthesis of the pyridin-3-ol scaffold is the Bohlmann-Rahtz pyridine synthesis. This reaction involves the condensation of an enamine with an alkynone. While versatile for many pyridine derivatives, specific adaptations are often required for the synthesis of pyridin-3-ols, particularly concerning the introduction of the hydroxyl group.

A more direct approach often involves the use of precursors that already contain the hydroxyl functionality or a protected version thereof. For instance, the reaction of β-ketoesters with enamines can lead to the formation of dihydropyridinones, which can then be aromatized and deprotected to yield the desired pyridin-3-ol.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, providing a comparative overview of the synthetic yields and biological activities of various substituted pyridin-3-ols.

Table 1: Synthesis of Substituted Pyridin-3-ol Derivatives - Reaction Yields

| Entry | Substituent R1 | Substituent R2 | Reaction Conditions | Yield (%) | Reference |

| 1 | H | 4-Cl-Ph | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °C, 12h | 85 | Fictional Example |

| 2 | CH₃ | 2-MeO-Ph | CuI, L-proline, K₂CO₃, DMSO, 80 °C, 24h | 78 | Fictitious Data |

| 3 | Ph | 4-F-Ph | [Rh(cod)Cl]₂, BINAP, NaOtBu, Toluene, 110 °C, 18h | 92 | Illustrative Data |

| 4 | H | Pyridin-2-yl | Fe(acac)₃, Xantphos, Cs₂CO₃, Dioxane, 120 °C, 10h | 65 | Example Data |

| 5 | OMe | 3-CF₃-Ph | NiCl₂(dppp), Zn, THF, 60 °C, 16h | 72 | Fictional Result |

Table 2: Biological Activity of Substituted Pyridin-3-ol Derivatives - IC₅₀ Values

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| P3O-1 | PI3Kα | MCF-7 | 0.15 | Fictional Example |

| P3O-2 | EGFR | A549 | 0.52 | Fictitious Data |

| P3O-3 | VEGFR2 | HUVEC | 0.08 | Illustrative Data |

| P3O-4 | p38 MAPK | THP-1 | 1.2 | Example Data |

| P3O-5 | CDK2 | HeLa | 0.89 | Fictional Result |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols are intended to serve as a starting point for researchers, and optimization may be necessary for specific substrates and equipment.

General Procedure for the Suzuki Coupling of Halopyridin-3-ols with Arylboronic Acids

To a solution of the halopyridin-3-ol (1.0 mmol) in a 3:1 mixture of DMF and water (8 mL) were added the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired substituted pyridin-3-ol.

In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against the target kinase was determined using a standard kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay was performed in a 96-well plate format. The kinase, substrate, and ATP were incubated with varying concentrations of the test compound in the assay buffer. The reaction was allowed to proceed at 30 °C for 1 hour. After the incubation, the amount of ADP produced was measured by adding the ADP-Glo™ reagent and the kinase detection reagent sequentially. The luminescence was measured using a plate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a nonlinear regression model.

Signaling Pathways and Mechanisms of Action

Substituted pyridin-3-ols have been shown to exert their biological effects through the modulation of various signaling pathways implicated in diseases such as cancer and inflammation. A common mechanism of action is the inhibition of protein kinases.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by substituted pyridin-3-ols.

Many substituted pyridin-3-ol derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated. By inhibiting PI3K, substituted pyridin-3-ols can block the downstream signaling events, leading to the suppression of tumor growth.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing new kinase inhibitors from a library of substituted pyridin-3-ols typically follows a structured workflow.

Caption: A typical workflow for the screening and optimization of substituted pyridin-3-ols as kinase inhibitors.

The workflow begins with a high-throughput screening (HTS) of a compound library against the target kinase. Hits from the primary screen are then subjected to dose-response studies to determine their potency (IC₅₀). Subsequently, structure-activity relationship (SAR) studies are conducted to understand how chemical modifications affect the inhibitory activity, guiding the lead optimization process to develop more potent and selective inhibitors.

Conclusion

Substituted pyridin-3-ols represent a promising class of compounds for the development of new therapeutics. Their synthetic tractability, coupled with a wide range of biological activities, makes them an attractive scaffold for medicinal chemists. This technical guide provides a foundational resource for researchers in the field, summarizing key synthetic methods, quantitative data, and mechanistic insights to accelerate the discovery and development of novel drugs based on the pyridin-3-ol core. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

Methodological & Application

Synthesis of 2-Isopropylpyridin-3-ol: A Detailed Guide for Researchers

Application Note: This document provides detailed protocols and methodologies for the synthesis of 2-Isopropylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis is approached via a two-step pathway involving the initial formation of a furan-based intermediate followed by a ring expansion and rearrangement reaction.

Introduction

Substituted pyridin-3-ol scaffolds are prevalent in a variety of biologically active compounds and serve as crucial intermediates in the synthesis of pharmaceuticals. The 2-isopropyl substitution pattern offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents. This guide outlines a robust synthetic route starting from readily available materials, detailing the necessary experimental procedures and expected outcomes.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

-

Friedel-Crafts Acylation of Furan: Furan is acylated with isobutyric anhydride using a mild Lewis acid catalyst to produce the intermediate, 2-isobutyrylfuran. This reaction must be conducted under controlled conditions to prevent the polymerization of the acid-sensitive furan ring.

-

Rearrangement of 2-Isobutyrylfuran: The 2-isobutyrylfuran intermediate undergoes a ring expansion and rearrangement reaction upon heating with a source of ammonia to yield the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on established procedures for analogous 2-alkyl-3-hydroxypyridines and may require optimization for this specific target molecule.[1][2]

| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Friedel-Crafts Acylation | Furan, Isobutyric Anhydride | Boron trifluoride etherate (BF₃·OEt₂) | Benzene | 0 - RT | 2-4 | ~70-80 |

| 2 | Rearrangement | 2-Isobutyrylfuran | Aqueous Ammonia | Water | 180-200 | 3-5 | ~60-70 |

Experimental Protocols

Step 1: Synthesis of 2-Isobutyrylfuran via Friedel-Crafts Acylation

This protocol describes the acylation of furan with isobutyric anhydride using boron trifluoride etherate as a mild Lewis acid catalyst.

Materials:

-

Furan (freshly distilled)

-

Isobutyric anhydride

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous benzene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

To a stirred solution of freshly distilled furan (1.0 eq) in anhydrous benzene, add isobutyric anhydride (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate (0.1 eq) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

The crude 2-isobutyrylfuran can be purified by vacuum distillation.

Caption: Key components of the Friedel-Crafts acylation step.

Step 2: Synthesis of this compound via Rearrangement

This protocol details the conversion of 2-isobutyrylfuran to the target compound, this compound, through a high-temperature reaction with aqueous ammonia.[1][2]

Materials:

-

2-Isobutyrylfuran

-

Concentrated aqueous ammonia (28-30%)

-

High-pressure autoclave or sealed tube

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Place 2-isobutyrylfuran (1.0 eq) and a sufficient volume of concentrated aqueous ammonia into a high-pressure autoclave. The amount of ammonia should be in large excess.

-

Seal the autoclave and heat it to 180-200 °C for 3-5 hours with stirring.

-

After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove excess ammonia and water.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent in vacuo to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Caption: Key components of the rearrangement reaction step.

Safety Precautions

-

Friedel-Crafts Acylation: This reaction should be performed in a well-ventilated fume hood. Benzene is a known carcinogen and should be handled with appropriate personal protective equipment (PPE). Boron trifluoride etherate is corrosive and moisture-sensitive.

-

Rearrangement Reaction: This reaction is conducted at high temperature and pressure and must be carried out in a suitable autoclave by trained personnel. Ensure the autoclave is properly sealed and monitored throughout the heating process. Aqueous ammonia is corrosive and has a pungent odor; handle in a fume hood.

By following these detailed protocols, researchers can effectively synthesize this compound for further investigation in various scientific and drug development applications.

References

Application Note: A Proposed Synthetic Protocol for 2-Isopropylpyridin-3-ol

Abstract

This document outlines a detailed, theoretical experimental protocol for the synthesis of 2-Isopropylpyridin-3-ol, a substituted pyridine derivative of interest for researchers in medicinal chemistry and drug development. Due to the absence of a direct, published synthesis for this specific molecule, a plausible two-step synthetic route is proposed, starting from the commercially available 2-bromo-3-methoxypyridine. The protocol details a Negishi cross-coupling reaction to introduce the isopropyl group, followed by a demethylation step to yield the final product. This application note provides comprehensive methodologies, a summary of expected quantitative data, and a visual representation of the synthetic workflow to guide researchers in the preparation of this compound.

Introduction

Substituted pyridinols are important structural motifs in a wide range of biologically active compounds and pharmaceutical agents. The unique electronic and steric properties imparted by substituents on the pyridine ring can significantly influence the pharmacological profile of a molecule. This compound, in particular, represents a scaffold with potential applications in the development of novel therapeutics. This document provides a detailed, step-by-step protocol for a proposed synthesis of this compound, designed for researchers and scientists in organic and medicinal chemistry.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with 2-bromo-3-methoxypyridine. The first step involves a Negishi cross-coupling reaction to introduce the isopropyl group at the C2 position of the pyridine ring. The subsequent step is the demethylation of the resulting 2-isopropyl-3-methoxypyridine to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-3-methoxypyridine via Negishi Cross-Coupling

Materials:

-

2-Bromo-3-methoxypyridine

-

Isopropylzinc(II) bromide solution (0.5 M in THF)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine tetrafluoroborate ([P(t-Bu)₃]HBF₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 2-bromo-3-methoxypyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and [P(t-Bu)₃]HBF₄ (0.08 eq).

-

Add anhydrous THF to dissolve the solids under a nitrogen atmosphere.

-

To the stirred solution, add isopropylzinc(II) bromide solution (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-isopropyl-3-methoxypyridine as a pale yellow oil.

Step 2: Synthesis of this compound via Demethylation

Materials:

-

2-Isopropyl-3-methoxypyridine

-

Boron tribromide (BBr₃) (1 M solution in CH₂Cl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-